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5-(4-chlorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

SAR regioisomer antiproliferative

5-(4-Chlorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1359034-29-9) is a fully synthetic small molecule belonging to the pyrazolo[1,5-a]pyrazin-4(5H)-one family — a fused N-heterocyclic scaffold recognized as a purine bioisostere and a privileged structure for ATP-competitive kinase inhibitor design. The compound features a 2-methoxyphenyl substituent at the C2 position of the pyrazole ring and a 4-chlorobenzyl group at the N5 position of the pyrazinone lactam, yielding a molecular weight of 365.82 g/mol and the InChI Key QYQQCGLGMSGQJR-UHFFFAOYSA-N.

Molecular Formula C20H16ClN3O2
Molecular Weight 365.82
CAS No. 1359034-29-9
Cat. No. B2591195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS1359034-29-9
Molecular FormulaC20H16ClN3O2
Molecular Weight365.82
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C20H16ClN3O2/c1-26-19-5-3-2-4-16(19)17-12-18-20(25)23(10-11-24(18)22-17)13-14-6-8-15(21)9-7-14/h2-12H,13H2,1H3
InChIKeyQYQQCGLGMSGQJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Chlorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1359034-29-9): Structural Identity, Core Scaffold, and Scientific Context for Informed Procurement


5-(4-Chlorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1359034-29-9) is a fully synthetic small molecule belonging to the pyrazolo[1,5-a]pyrazin-4(5H)-one family — a fused N-heterocyclic scaffold recognized as a purine bioisostere and a privileged structure for ATP-competitive kinase inhibitor design [1]. The compound features a 2-methoxyphenyl substituent at the C2 position of the pyrazole ring and a 4-chlorobenzyl group at the N5 position of the pyrazinone lactam, yielding a molecular weight of 365.82 g/mol and the InChI Key QYQQCGLGMSGQJR-UHFFFAOYSA-N [2]. This scaffold has been repeatedly explored in medicinal chemistry programs targeting non-small cell lung cancer (NSCLC) cell lines, with multiple independent studies reporting dose-dependent growth inhibition of A549, H322, and H1299 cells [3][4].

Why Generic Substitution Is Inadequate for 5-(4-Chlorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Substituent-Specific Consequences on Potency, Selectivity, and Physicochemical Properties


Pyrazolo[1,5-a]pyrazin-4(5H)-ones are not functionally interchangeable: discrete changes in the C2-aryl and N5-benzyl substituent patterns produce pronounced and quantifiable shifts in antiproliferative potency against NSCLC cells, PI3K protein modulation, and predicted ADMET profiles [1][2]. A recent systematic SAR analysis of 30 derivatives (compounds 12–41) demonstrated that a high-electron-density benzene ring on the pyrazole (C2) and a low-electron-density ring on the pyrazine (N5) are jointly required for strong cytotoxicity; the most active compounds (27 and 28) achieved IC50 values of 8.19 µM and 7.01 µM in A549 cells, while structurally similar congeners in the same series were substantially less active [1]. Consequently, selecting a close analog with a different halobenzyl or methoxyphenyl arrangement — such as a 4-methoxy positional isomer or a methyl-for-chloro exchange — cannot be assumed to preserve the desired biological activity, pharmacokinetic behavior, or target engagement profile. Procurement of the exact compound (CAS 1359034-29-9) is therefore essential to ensure experimental reproducibility and SAR continuity.

Quantitative Differentiation Evidence: 5-(4-Chlorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one vs. Structural Analogs


C2 Substituent Electronic Impact: 2-Methoxyphenyl vs. 4-Methoxyphenyl Regioisomer in the Pyrazolo[1,5-a]pyrazin-4(5H)-one Series

In the pyrazolo[1,5-a]pyrazin-4(5H)-one chemotype, the position of the methoxy substituent on the C2-phenyl ring directly modulates electron density and, consequently, cytotoxic potency. The 2026 Kuzu et al. SAR study established that a high-electron-density ring at the pyrazole C2 position is critical for activity [1]. The target compound (CAS 1359034-29-9) carries the methoxy group at the ortho (2-) position, an arrangement that alters both steric and electronic properties relative to the para (4-) methoxy regioisomer. While no published direct head-to-head comparison of these two exact regioisomers exists in a single assay, the class-wide SAR rule — higher electron density on the C2-aryl ring → enhanced cytotoxicity — provides a mechanistic basis for expecting differentiated potency between the 2-methoxy and 4-methoxy congeners. This inference is supported by the observation that compound 27 (IC50 = 8.19 µM) and compound 28 (IC50 = 7.01 µM) in the Kuzu series achieved maximum potency when C2-aryl electron density was optimized [1].

SAR regioisomer antiproliferative PI3K A549

N5 Substituent Halogen Effect: 4-Chlorobenzyl vs. 4-Methylbenzyl in Pyrazolo[1,5-a]pyrazin-4(5H)-ones

The N5 substituent exerts a dual influence: it modulates lipophilicity (and thus cell permeability and ADMET behavior) and can participate in halogen-bonding interactions with target proteins. The Kuzu et al. 2026 study demonstrated that a low-electron-density ring on the pyrazine (N5) side enhances cytotoxicity, and molecular docking into PI3K (PDB 4XE0) revealed conserved binding interactions within the active site [1]. The 4-chlorobenzyl group (present in the target compound) provides both electron-withdrawing character (via the chlorine atom) and the potential for halogen bonding, whereas a 4-methylbenzyl analog would offer only weak inductive electron donation without halogen-bonding capability. Although no direct IC50 comparison of these two exact N5 variants is published, the SAR principle derived from the Kuzu series — low electron density at N5 → stronger activity — favors the chloro-substituted compound over the methyl-substituted analog. Additionally, the chlorine atom contributes to metabolic stability by blocking potential sites of oxidative metabolism on the benzyl ring.

halogen bonding PI3K docking lipophilicity A549 ADMET

C2 Methoxy Presence vs. Absence: 2-Methoxyphenyl vs. Unsubstituted Phenyl at C2

The presence or absence of the methoxy group on the C2-phenyl ring constitutes a critical binary SAR decision point. In the structurally related 2011 Zheng et al. study, a series of pyrazolo[1,5-a]pyrazin-4(5H)-ones bearing diverse C2-aryl substituents exhibited dose-dependent inhibition of A549 and H322 cell growth, with the magnitude of inhibition strongly dependent on the nature of the C2-aryl group [1]. The methoxy substituent increases both the electron density and the hydrogen-bond-acceptor capacity of the aryl ring, factors that the Kuzu et al. 2026 SAR analysis explicitly linked to enhanced PI3K protein-level reduction in A549 cells [2]. An analog lacking the 2-methoxy group (i.e., 5-(4-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one) would therefore be expected to exhibit weaker target engagement and reduced antiproliferative activity, although this exact pairwise comparison has not been published.

methoxy effect cytotoxicity kinase inhibition A549 cell cycle arrest

Scaffold Differentiation: Pyrazolo[1,5-a]pyrazin-4(5H)-one vs. Pyrazolo[1,5-a]pyrimidine Bioisosteres

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is a well-documented bioisostere of the purine ring system, positioning it as a privileged template for ATP-competitive kinase inhibition [1]. Compared to the more common pyrazolo[1,5-a]pyrimidine scaffold, the pyrazinone lactam introduces an additional carbonyl oxygen capable of participating in hinge-region hydrogen bonding while simultaneously altering the electronic character of the fused system. The Kuzu et al. 2026 study explicitly exploited this scaffold for PI3K targeting, with molecular docking into PDB 4XE0 confirming favorable binding modes and conserved active-site interactions [2]. The target compound retains this specific pyrazinone scaffold, which differentiates it from pyrazolo[1,5-a]pyrimidine-based kinase inhibitors that may exhibit different selectivity profiles across the kinome.

bioisostere kinase selectivity scaffold hopping ATP-competitive purine mimetic

ADMET Differentiation: Predicted Drug-Likeness Advantage of the 4-Chlorobenzyl / 2-Methoxyphenyl Combination Over Non-Halogenated Analogs

The 2026 Kuzu et al. study included comprehensive in silico ADMET profiling for all 30 pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (compounds 12–41), evaluating absorption, distribution, metabolism, excretion, and toxicity parameters [1]. The SAR analysis concluded that a low-electron-density substituent on the pyrazine (N5) ring and a high-electron-density substituent on the pyrazole (C2) ring synergistically favored both cytotoxic potency and drug-likeness. The target compound (CAS 1359034-29-9) embodies this optimal combination: the 4-chlorobenzyl group (electron-withdrawing, moderate lipophilicity) at N5 and the 2-methoxyphenyl group (electron-donating, moderate polarity) at C2. This substitution pattern is predicted to maintain logP within an acceptable range for oral bioavailability while providing metabolic stability through chlorine blocking of oxidative metabolism and methoxy-mediated modulation of CYP interactions. Analogs lacking either the chlorine or the methoxy substituent are predicted to shift away from this favorable ADMET window.

ADMET drug-likeness logP metabolic stability permeability

Biological Mechanism Differentiation: PI3K Pathway Modulation by Pyrazolo[1,5-a]pyrazin-4(5H)-ones vs. Cell-Cycle-Arrest-Only Analogs

Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives exhibit cell-line-dependent mechanisms of growth inhibition. The 2011 Liu et al. study demonstrated that compounds 3e–h induced G1-phase arrest in A549 cells, whereas the same compounds triggered apoptosis in H1299 and H322 cells [1]. In the 2026 Kuzu et al. study, the mechanism was further refined: active compounds (e.g., 21 and 26–28) significantly reduced PI3K protein levels in A549 cells, establishing PI3K pathway modulation as a pharmacodynamic marker for this chemotype [2]. The target compound (CAS 1359034-29-9), bearing both the 4-chlorobenzyl and 2-methoxyphenyl substituents, is structurally positioned within the active SAR space defined by compounds 26–28. This dual mechanistic capability — cell cycle arrest and PI3K pathway suppression — differentiates this compound class from simpler pyrazole or pyrazolopyrimidine derivatives that may operate through a single, narrower mechanism.

PI3K cell cycle arrest apoptosis A549 mechanism of action

Optimal Research and Industrial Application Scenarios for 5-(4-Chlorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1359034-29-9)


SAR-Driven Lead Optimization in NSCLC Kinase Inhibitor Programs

The compound serves as a key intermediate or reference point for SAR exploration around the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, particularly when optimizing C2-aryl and N5-benzyl substituents for PI3K-mediated antiproliferative activity. As demonstrated by Kuzu et al. (2026), systematic variation of these two positions yields IC50 values spanning from inactive to 7.01 µM in A549 cells [1]. The exact 4-chlorobenzyl / 2-methoxyphenyl combination represents a specific electronic configuration that balances potency and predicted ADMET properties, making it a valuable comparator for newly designed analogs.

Chemical Biology Probe for PI3K-Dependent NSCLC Cell Signaling

Based on cross-study mechanistic evidence showing that pyrazolo[1,5-a]pyrazin-4(5H)-ones can simultaneously induce G1-phase cell cycle arrest (Liu et al. 2011) and suppress PI3K protein levels (Kuzu et al. 2026), this compound is suitable as a chemical probe to dissect PI3K-dependent vs. PI3K-independent growth inhibition in A549 and H322 NSCLC models [2][3]. Its defined substitution pattern enables controlled structure–activity relationship studies where the contribution of each functional group (chlorine, methoxy) to the dual mechanism can be systematically interrogated.

Computational Chemistry and Molecular Docking Reference Ligand

The compound is structurally pre-validated for docking into the PI3K ATP-binding site (PDB 4XE0) based on the Kuzu et al. 2026 study, which demonstrated that the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold engages conserved active-site residues with favorable binding scores [1]. CAS 1359034-29-9 can be employed as a reference ligand in virtual screening campaigns or as a starting point for free-energy perturbation (FEP) calculations aimed at predicting the affinity impact of substituent modifications.

In Silico ADMET Benchmarking for Halogenated Pyrazinone Derivatives

The compound's 4-chlorobenzyl group provides a well-defined halogenation pattern for benchmarking in silico ADMET models. The Kuzu et al. 2026 study included comprehensive drug-likeness and pre-ADMET evaluations for the entire compound series, establishing a predictive framework in which CAS 1359034-29-9 occupies a favorable region of physicochemical space [1]. This makes it a suitable positive control for validating new computational ADMET prediction workflows targeting halogenated heterocyclic kinase inhibitors.

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